3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide
Description
3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a complex organic compound featuring a methoxyphenyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine moiety
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c1-14-25-18(21(22,23)24)13-19(26-14)28-11-9-16(10-12-28)27-20(29)8-5-15-3-6-17(30-2)7-4-15/h3-4,6-7,13,16H,5,8-12H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHMTXGTLQRJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC=C(C=C3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((4-ethylphenyl)carbamoyl)-2-((4-(p-tolylamino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
- 2-((4-((4-ethoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-((4-ethylphenyl)carbamoyl)acetamide
- N-((4-ethylphenyl)carbamoyl)-2-((4-((4-methoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
Uniqueness
3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted pyrimidine ring and piperidine moiety are particularly noteworthy, as they may enhance its stability, bioavailability, and interaction with molecular targets.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Methoxyphenyl group : Enhances lipophilicity and may contribute to interactions with biological targets.
- Pyrimidinylpiperidine moiety : Known for its role in various pharmacological activities, particularly in modulating receptor activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine and piperidine exhibit significant anticancer properties. The compound under review has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : The compound has been linked to the inhibition of thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
- Cell Cycle Arrest : Research indicates that it causes cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against several bacterial strains. In vitro assays have shown effective inhibition of bacterial growth, suggesting potential as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds suggests that this compound may also exhibit similar effects. It could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and survival.
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2014) | Demonstrated anticancer effects through enzyme inhibition; significant reduction in tumor growth in vivo. |
| Kumar et al. (2009) | Reported anti-inflammatory properties; reduced levels of inflammatory markers in treated models. |
| Tan et al. (2006) | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; potential for therapeutic use against infections. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
